molecular formula C21H16N2O3S2 B2353779 N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide CAS No. 896290-47-4

N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide

Cat. No. B2353779
CAS RN: 896290-47-4
M. Wt: 408.49
InChI Key: KWNYFDMFWFIFGZ-UHFFFAOYSA-N
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Description

“N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide” is a chemical compound that has been studied for its potential biological activities . It is a derivative of benzothiazole, a heterocyclic compound with a benzene ring fused to a thiazole ring .


Synthesis Analysis

The compound has been synthesized in good yields as part of a series of benzothiazole derivatives . The synthesis process involves the use of pharmacophoric features with an aromatic hydrophobic aryl ring (A), NH-C=O as a hydrogen bonding domain, the nitrogen atom as an electron donor (D), and phenyl as a distal aryl ring © .


Molecular Structure Analysis

The molecular structure of the compound has been confirmed through various methods including 1H-NMR, 13C-NMR, and IR spectra . Molecular docking analyses have revealed that binding affinity values were found to be -11.2 to -7.6 kcal/mol, which are considered moderate to good .

Scientific Research Applications

Fluorescence Sensors

The compound has been used in the synthesis of a polymer that exhibits high selectivity for fluorine ion detection . The polymer shows good solubility in organic solvents and can effectively detect fluorine ions from both organic and inorganic phases . This makes it a potential candidate for use in fluorescence sensors .

Nonlinear Optical (NLO) Properties

Compounds containing the benzothiazole moiety have shown strong nonlinear optical (NLO) properties . These properties make them useful in various applications, including optical data storage, optical computing, and telecommunications .

Anticonvulsant Potential

There is evidence to suggest that compounds with a benzothiazole structure may have potential anticonvulsant properties . This could make them useful in the development of new treatments for conditions such as epilepsy .

Chemical and Biomedical Research

The compound’s high selectivity for fluorine ions makes it particularly important in chemical and biomedical research . Fluorine ions play a specific role in these fields, and the ability to detect them accurately and efficiently is crucial .

Material Science

The compound’s unique photometric properties and good solubility in organic solvents make it a promising material for use in the field of material science . It could potentially be used in the development of new materials with desirable properties .

Drug Discovery

Given its potential anticonvulsant properties , the compound could be of interest in the field of drug discovery. It could potentially be used as a starting point for the development of new drugs to treat neurological conditions .

Future Directions

The research results suggest that “N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide” and its derivatives may hold potential for the development of new quorum sensing inhibitors . This indicates a promising direction for future research and development in this area.

properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3S2/c1-28(25,26)15-8-6-7-14(13-15)20(24)22-17-10-3-2-9-16(17)21-23-18-11-4-5-12-19(18)27-21/h2-13H,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWNYFDMFWFIFGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide

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